9,10-Di-p-tolylanthracene
Overview
Description
9,10-Di-p-tolylanthracene: is an organic compound with the molecular formula C28H22 . It is a derivative of anthracene, where two p-tolyl groups are attached at the 9 and 10 positions of the anthracene core. This compound is known for its photoluminescent properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Di-p-tolylanthracene typically involves the Friedel-Crafts alkylation reaction. The process starts with anthracene, which undergoes alkylation with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9,10-Di-p-tolylanthracene can undergo oxidation reactions, typically forming quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of halogenated or nitrated anthracene derivatives.
Scientific Research Applications
Chemistry: 9,10-Di-p-tolylanthracene is used as a photoluminescent material in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation makes it valuable in the development of advanced display technologies .
Biology and Medicine: While specific biological applications are less common, the compound’s photoluminescent properties can be utilized in bioimaging and diagnostic assays. Its ability to generate singlet oxygen upon photoexcitation can also be explored for photodynamic therapy .
Industry: In addition to its use in OLEDs, this compound is employed in the development of sensors and other photonic devices. Its stability and luminescent properties make it suitable for various industrial applications .
Mechanism of Action
The photoluminescent properties of 9,10-Di-p-tolylanthracene arise from its ability to absorb light and re-emit it at a different wavelength. Upon excitation, the compound undergoes a transition from the ground state to an excited singlet state. The relaxation of this excited state results in the emission of light. The molecular targets and pathways involved in this process include the electronic transitions within the anthracene core and the interactions between the p-tolyl groups and the anthracene framework .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Similar in structure but with phenyl groups instead of p-tolyl groups.
9,10-Dihydro-9,10-dimethyl-9,10-anthracenediol: A reduced form with hydroxyl groups.
9,10-Dichloro-9,10-diphenyl-9,10-dihydroanthracene: A halogenated derivative.
Uniqueness: 9,10-Di-p-tolylanthracene is unique due to its specific substitution pattern, which imparts distinct photoluminescent properties. The presence of p-tolyl groups enhances its stability and luminescence compared to other derivatives. This makes it particularly valuable in optoelectronic applications .
Properties
IUPAC Name |
9,10-bis(4-methylphenyl)anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22/c1-19-11-15-21(16-12-19)27-23-7-3-5-9-25(23)28(22-17-13-20(2)14-18-22)26-10-6-4-8-24(26)27/h3-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJUFDQOIUPQMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458911 | |
Record name | 9,10-Di-p-tolylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43217-31-8 | |
Record name | 9,10-Di-p-tolylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-Di-p-tolyl-anthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.